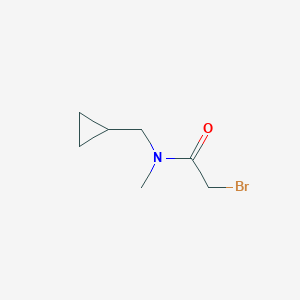

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Overview

Description

“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .Scientific Research Applications

Organic Chemistry and Synthesis

Synthesis of Hybrid Scaffolds : Compounds including 2-bromo-N-phenyl/arylacetamides are synthesized for potential use as anti-diabetic agents. They show promising inhibition of the α-glucosidase enzyme and possess low cytotoxicity, suggesting their utility in developing new medicinal compounds (Nazir et al., 2018).

Formation of Cyclopropanes : Research on 2-bromo-1,6- and 2-bromo-1,7-dienes under palladium catalysis led to the production of vicinal exodimethylenecycloalkanes. These react with dienophiles to yield bicyclo[4.3.0]nonene and bicyclo[4.4.0]-decene derivatives, highlighting the compound's utility in synthesizing complex organic structures (Ang et al., 1996).

Catalysis in Polymerization Processes : Amide group-containing polar solvents, including N-methylacetamide, are used as ligands in iron-catalyzed atom transfer radical polymerizations of methyl methacrylate. The solvent structures significantly affect the catalytic activity, demonstrating the role of such compounds in polymer science (Zhou et al., 2015).

Medicinal Chemistry

Antimicrobial Properties : Studies on compounds incorporating a sulfamoyl moiety, derived from reactions involving cyanoacetamide (which can be related to 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide), showed promising antibacterial and antifungal activities. This indicates their potential in developing new antimicrobial agents (Darwish et al., 2014).

Inhibitory Effects on Carbonic Anhydrase Isoenzymes : Research into bromophenol derivatives with cyclopropane moieties, which could be structurally related to this compound, showed significant inhibition of carbonic anhydrase isoenzymes. These compounds were effective against both cytosolic and tumor-associated enzymes, suggesting a potential role in cancer therapy (Boztaş et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Related compounds have been observed to undergo free radical reactions, forming new compounds that subsequently interact with their targets . For instance, N-bromoacetamide (NBA) has been found to react with itself to form N,N-dibromoacetamide (NDBA), which then undergoes ionic addition to a double bond .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUFNEWLMKNWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

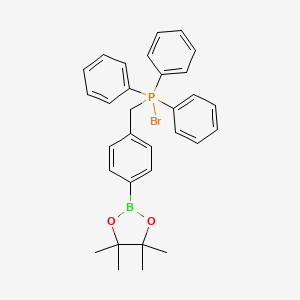

![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)